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molecular formula C22H38O B080288 Anisole, m-pentadecyl- CAS No. 15071-57-5

Anisole, m-pentadecyl-

Cat. No. B080288
M. Wt: 318.5 g/mol
InChI Key: KFSQTHOUPXNGQR-UHFFFAOYSA-N
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Patent
US06841598B2

Procedure details

Into a 2-liter round-bottomed flask was placed 500 milliliters (ml) of dimethyl sulfoxide, 100 grams (g) of 3-(n-pentadecyl)phenol (0.33 mol), and 73.55 g of potassium hydroxide (1.31 mol). To this mixture, 93.5 g of methyl iodide ( 0.66 mol) was added drop wise with stirring at room temperature. After the addition, the reaction mixture was stirred for a further 6 hours. Then the reaction mixture was poured into deionized water (1.5 liters). The organic material was extracted by addition of diethyl ether. The diethyl ether layer was separated, washed with water, dried over anhydrous sodium sulfate, and finally evaporated to afford the crude product as a viscous fluid. This material was purified by silica gel column chromatography using petroleum ether as the eluent to furnish 3-(n-pentadecyl) anisole (104.6 g, 97% of theoretical yield) having a melting range of 27-28° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
73.55 g
Type
reactant
Reaction Step Three
Quantity
93.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(C)=O.[CH2:5]([C:20]1[CH:21]=[C:22]([OH:26])[CH:23]=[CH:24][CH:25]=1)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[OH-].[K+].[CH3:29]I>O>[CH2:5]([C:20]1[CH:21]=[C:22]([O:26][CH3:29])[CH:23]=[CH:24][CH:25]=1)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCC)C=1C=C(C=CC1)O
Step Three
Name
Quantity
73.55 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
93.5 g
Type
reactant
Smiles
CI
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2-liter round-bottomed flask was placed
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for a further 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The organic material was extracted by addition of diethyl ether
CUSTOM
Type
CUSTOM
Details
The diethyl ether layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
finally evaporated
CUSTOM
Type
CUSTOM
Details
to afford the crude product as a viscous fluid
CUSTOM
Type
CUSTOM
Details
This material was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCC)C=1C=C(C=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 104.6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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